

In-Depth NMR Spectral Analysis of Methyl 15-Hydroxypentadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 15-Hydroxypentadecanoate*

Cat. No.: *B025149*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of **Methyl 15-Hydroxypentadecanoate**. This document details the expected ^1H and ^{13}C NMR spectral data, outlines experimental protocols for data acquisition, and presents visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

Methyl 15-Hydroxypentadecanoate ($\text{C}_{16}\text{H}_{32}\text{O}_3$, CAS No: 76529-42-5) is a long-chain hydroxy fatty acid methyl ester. The structural elucidation and purity assessment of such molecules are critical in various fields, including pharmacology and materials science. NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. This guide offers a detailed analysis of the ^1H and ^{13}C NMR spectra of **Methyl 15-Hydroxypentadecanoate**.

Data Presentation: NMR Spectral Data

The following tables summarize the experimental ^1H NMR and predicted ^{13}C NMR spectral data for **Methyl 15-Hydroxypentadecanoate**. The ^1H NMR data is based on an experimental spectrum obtained in DMSO- d_6 , with chemical shifts estimated from the spectral image.^[1] The

^{13}C NMR data is predicted based on established chemical shift ranges for similar long-chain esters and alcohols.[2]

^1H NMR Spectral Data (DMSO- d_6 , 400 MHz)

Assignment (Proton)	Chemical Shift (δ) ppm (Estimated)	Multiplicity	Integration
-OH	~4.1	Triplet	1H
-OCH ₃ (C1)	~3.58	Singlet	3H
-CH ₂ -OH (C15)	~3.38	Quartet	2H
-CH ₂ -COOCH ₃ (C2)	~2.28	Triplet	2H
-CH ₂ -CH ₂ -COOCH ₃ (C3)	~1.50	Quintet	2H
-CH ₂ -CH ₂ -OH (C14)	~1.39	Quintet	2H
-(CH ₂) ₁₀ - (C4-C13)	~1.23	Multiplet	20H

Predicted ^{13}C NMR Spectral Data

Assignment (Carbon)	Predicted Chemical Shift (δ) ppm
C=O (C1)	173-175
-OCH ₃	51-52
-CH ₂ -OH (C15)	60-62
-CH ₂ -COOCH ₃ (C2)	33-35
-CH ₂ -CH ₂ -OH (C14)	32-34
-CH ₂ -CH ₂ -COOCH ₃ (C3)	24-26
-(CH ₂) ₁₀ - (C4-C13)	28-30

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra of long-chain fatty acid esters like **Methyl 15-Hydroxypentadecanoate** are provided below.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **Methyl 15-Hydroxypentadecanoate** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Ensure the solvent is of high purity to avoid extraneous signals.
- **Dissolution:** Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) at 0.00 ppm can be added.

NMR Spectrometer Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.^[3]

For ^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., zg30).
- **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
- **Relaxation Delay (d1):** 1-2 seconds.
- **Acquisition Time:** 3-4 seconds.
- **Spectral Width:** 0-12 ppm.

For ^{13}C NMR Spectroscopy:

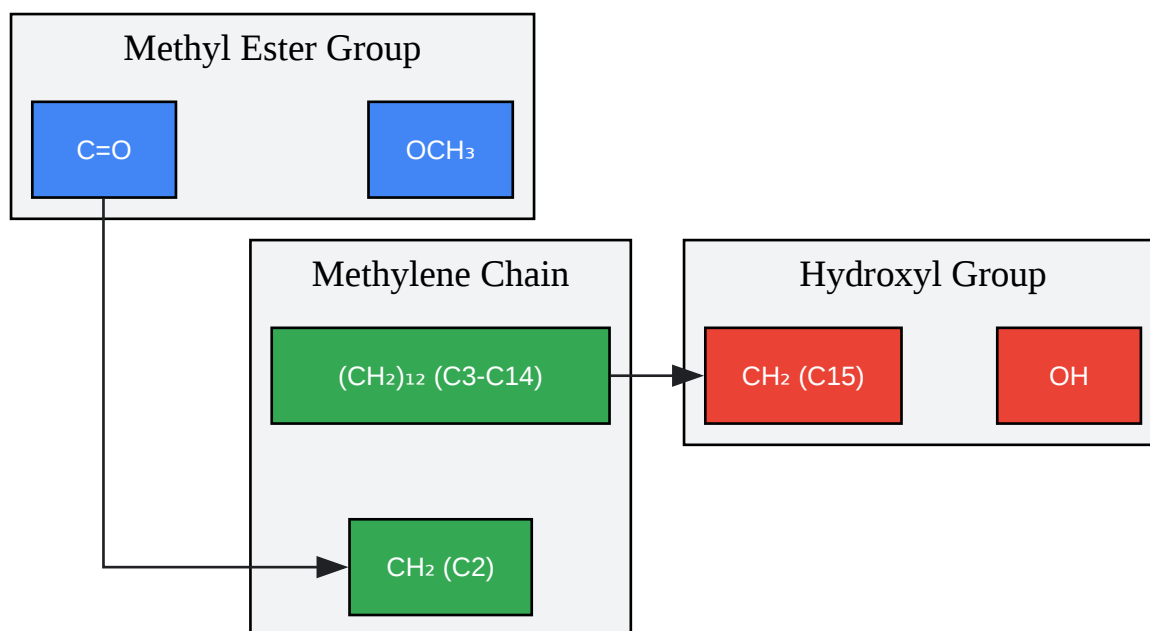
- **Pulse Program:** A proton-decoupled experiment (e.g., zgpg30).

- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-200 ppm.

Visualization of Structure and Workflow

The following diagrams, created using the DOT language, illustrate the molecular structure of **Methyl 15-Hydroxypentadecanoate** and a typical workflow for its NMR spectral analysis.

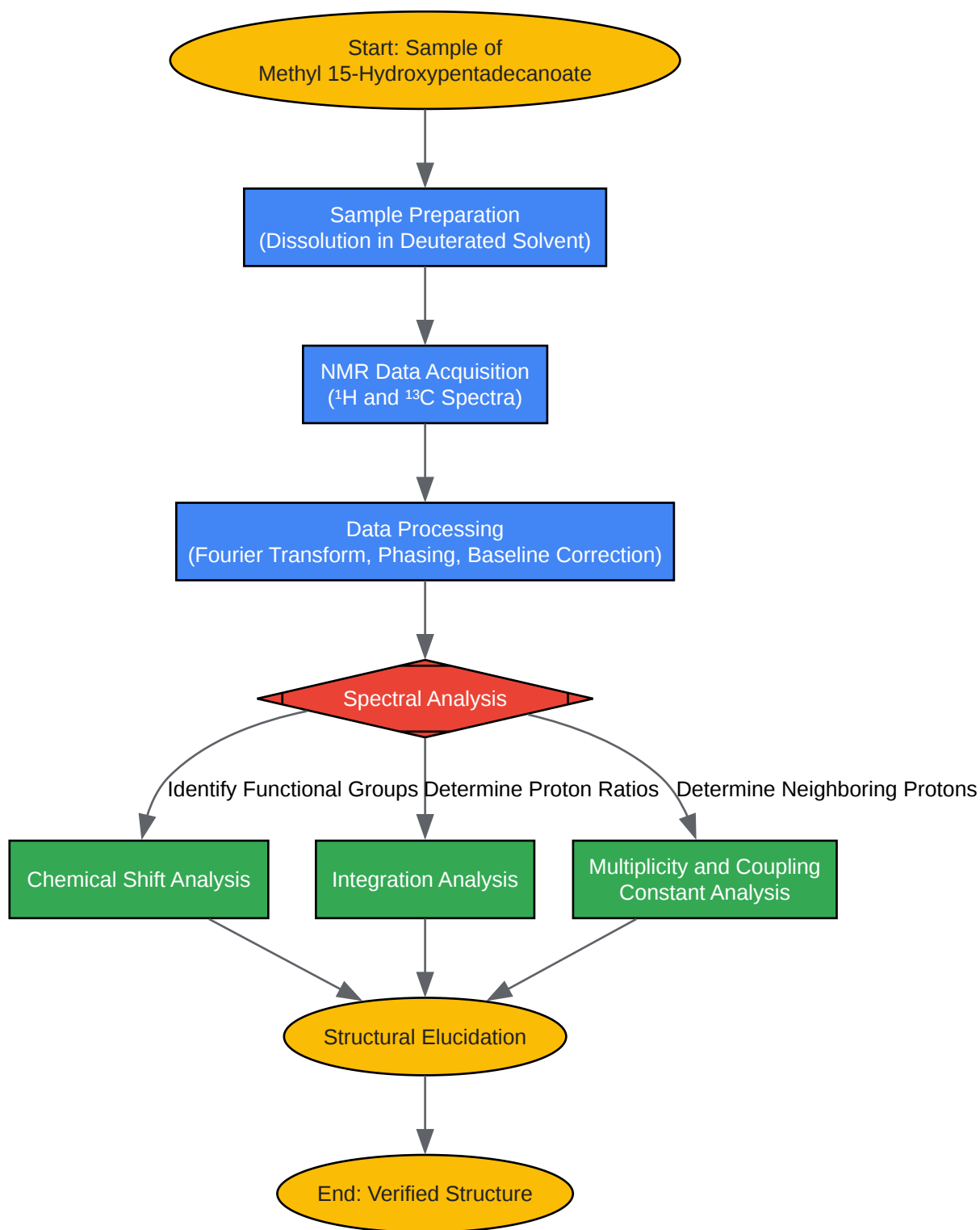
Molecular Structure and Functional Groups



[Click to download full resolution via product page](#)

Figure 1: Molecular structure of **Methyl 15-Hydroxypentadecanoate**.

NMR Spectral Analysis Workflow



[Click to download full resolution via product page](#)

Figure 2: General workflow for NMR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth NMR Spectral Analysis of Methyl 15-Hydroxypentadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025149#nmr-spectral-analysis-of-methyl-15-hydroxypentadecanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

